molecular formula C10H19ClO3S B13495533 (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride

(1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride

Cat. No.: B13495533
M. Wt: 254.77 g/mol
InChI Key: YTALKDUJFVFYOX-UHFFFAOYSA-N
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Description

(1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride: is an organic compound with the molecular formula C10H19ClO3S . This compound is known for its role in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with isopropyl chloroformate to form the intermediate (1-(isopropoxymethyl)cyclopentyl)methanol. This intermediate is then reacted with methanesulfonyl chloride under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield the corresponding sulfonamide.

Scientific Research Applications

Chemistry: In chemistry, (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to form stable sulfonamide linkages makes it valuable in drug design.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide linkages, which are stable and resistant to hydrolysis. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its cyclopentyl group provides steric hindrance, influencing its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

[1-(propan-2-yloxymethyl)cyclopentyl]methanesulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-9(2)14-7-10(5-3-4-6-10)8-15(11,12)13/h9H,3-8H2,1-2H3

InChI Key

YTALKDUJFVFYOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCCC1)CS(=O)(=O)Cl

Origin of Product

United States

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